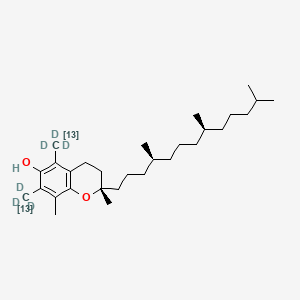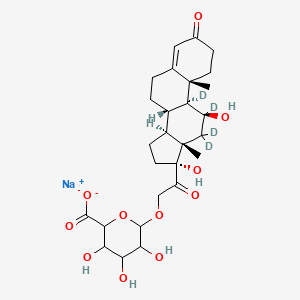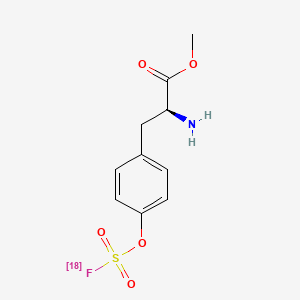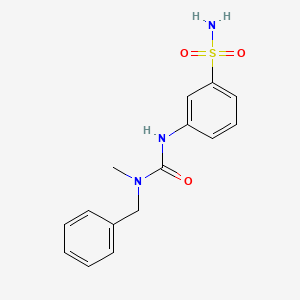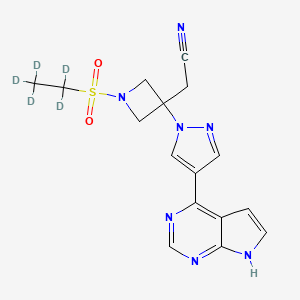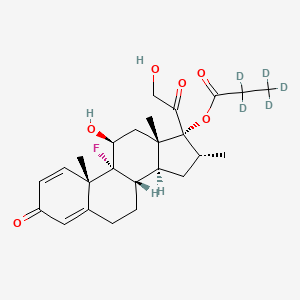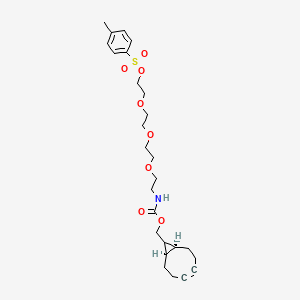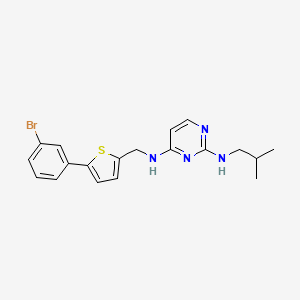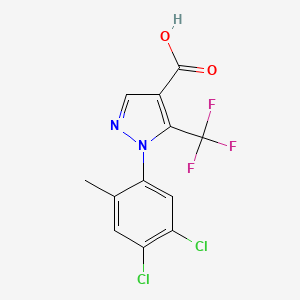
MurB-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MurB-IN-1 is a potent inhibitor of the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), which plays a crucial role in the synthesis of bacterial cell walls. This compound has shown significant potential as a therapeutic agent against bacterial pathogens, particularly Pseudomonas aeruginosa, a highly virulent and opportunistic pathogen associated with severe infections and high mortality rates .
Méthodes De Préparation
The synthesis of MurB-IN-1 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides, which are known to inhibit MurB effectively . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
MurB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
MurB-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of MurB and its role in bacterial cell wall synthesis.
Biology: It helps in understanding the biochemical pathways involved in bacterial cell wall formation and the potential for developing new antibacterial agents.
Medicine: this compound is being explored as a potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa and other bacterial pathogens.
Mécanisme D'action
MurB-IN-1 exerts its effects by inhibiting the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is essential for the synthesis of uridine diphosphate-N-acetylmuramic acid, a key component of the bacterial cell wall. By binding to the active site of MurB, this compound prevents the enzyme from catalyzing the final steps of uridine diphosphate-N-acetylmuramic acid formation, thereby disrupting the synthesis of the bacterial cell wall and inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
MurB-IN-1 is unique compared to other MurB inhibitors due to its high binding affinity and specificity for the enzyme. Similar compounds include:
3,5-dioxopyrazolidines: These compounds also inhibit MurB but have different structural features and binding affinities.
Thiazolidinones: These compounds have been studied for their potential as MurB inhibitors and have shown varying degrees of efficacy.
Pyrazole derivatives: These compounds have been explored for their inhibitory effects on MurB and other related enzymes.
This compound stands out due to its potent inhibitory activity and potential for therapeutic applications against bacterial pathogens.
Propriétés
Formule moléculaire |
C12H7Cl2F3N2O2 |
|---|---|
Poids moléculaire |
339.09 g/mol |
Nom IUPAC |
1-(4,5-dichloro-2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c1-5-2-7(13)8(14)3-9(5)19-10(12(15,16)17)6(4-18-19)11(20)21/h2-4H,1H3,(H,20,21) |
Clé InChI |
WTBZVBPKXQSZFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


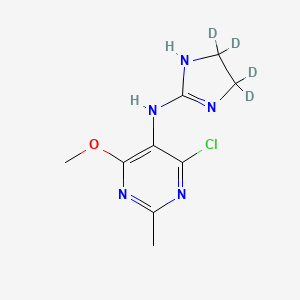
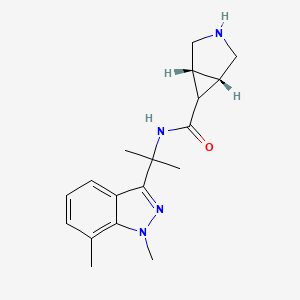
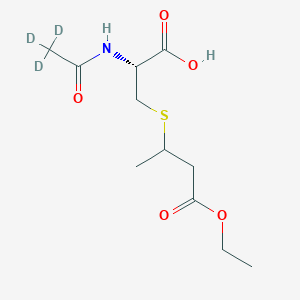
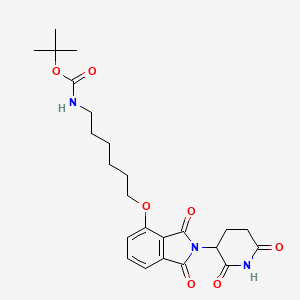
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
